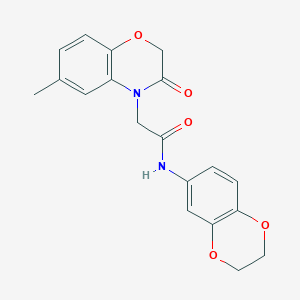![molecular formula C14H22ClN3O4S B5503464 5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)
5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to "5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide" involves multiple steps, including the formation of pyrazole rings and the introduction of sulfonamide groups. Such processes often require the use of specific reagents and conditions to ensure the desired structural configuration and functional groups are correctly incorporated. A notable example is the facile synthesis of biaryl pyrazole sulfonamide derivatives, demonstrating the intricate steps and conditions necessary for creating compounds with precise chemical structures (Srivastava et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex spirocyclic frameworks, pyrazole rings, and sulfonamide functionalities. X-ray crystallography and other structural elucidation methods are critical in confirming the precise arrangement of atoms and the stereochemistry of the molecules. For instance, the crystal structure and thermodynamic properties of a related 1,5-dioxaspiro[5.5] derivative were detailed, highlighting the significance of structural analysis in understanding the compound's properties (Zeng, Wang, & Zhang, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of sulfonamide-containing compounds have been synthesized and evaluated for their biological activities. These compounds, including various pyrazoline derivatives, have shown potential as cyclooxygenase-2 (COX-2) inhibitors and possess antimicrobial and antitubercular properties (Penning et al., 1997; Shingare et al., 2022). These studies highlight the compound's versatility in medicinal chemistry, offering a foundation for developing new therapeutics.
Enzyme Inhibition for Cancer Research
Research has also focused on enzyme inhibition properties, particularly carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibitors. Sulfonamide derivatives, including pyrazoline benzene sulfonamides, have been synthesized and demonstrated significant inhibitory activities against human CA isoenzymes and AChE, with low cytotoxicity, suggesting their potential in cancer research and therapy (Ozgun et al., 2019).
Antimicrobial and Antitubercular Activity
The compound has been implicated in antimicrobial and antitubercular research. Novel derivatives have shown promising antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in combating antibiotic-resistant infections (Krátký et al., 2012). Additionally, docking simulations and primary assessments have identified these derivatives as potential antimicrobial and antitubercular agents, reinforcing the need for further investigation into their therapeutic applications (Shingare et al., 2022).
Antiviral Research
Compounds with a sulfonamide moiety have been explored for their antiviral activities. New derivatives have been synthesized and tested against tobacco mosaic virus, indicating certain compounds' potential in antiviral therapy (Chen et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S/c1-10-12(13(15)18(2)16-10)23(19,20)17-11-3-6-22-14(9-11)4-7-21-8-5-14/h11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIUUFHXWVCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NC2CCOC3(C2)CCOCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)
![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)
![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)


![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)